molecular formula C8H6N2O3 B3002355 2-Amino-1,3-benzoxazole-7-carboxylic acid CAS No. 1781320-38-4

2-Amino-1,3-benzoxazole-7-carboxylic acid

Cat. No. B3002355
CAS RN: 1781320-38-4
M. Wt: 178.147
InChI Key: WCFQPYBEURIMPK-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-7-carboxylic acid (ABOC) is a heterocyclic organic compound that contains a benzoxazole ring, an amino group, and a carboxylic acid group. ABOC has been found to exhibit a variety of biological activities and has been extensively studied for its potential pharmacological applications.

Scientific Research Applications

Antibiotic Development

2-Amino-1,3-benzoxazole-7-carboxylic acid derivatives have been explored in the development of novel antibiotics. A specific derivative, GSK2251052, a boron-containing antibiotic targeting bacterial leucyl tRNA synthetase, demonstrated significant promise in treating serious Gram-negative infections. The pharmacokinetic analysis revealed extensive tissue distribution and renal elimination, indicating potential effectiveness in systemic infections (Bowers et al., 2013).

Cancer Imaging

Derivatives of this compound have been used to develop tumor-avid compounds for imaging. The compound 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F, has shown potential in tumor localization, particularly in brain tumors. Its uptake in tumor tissues and low uptake in normal brain tissue suggests its potential as a PET tracer for tumor imaging, offering an alternative to traditional glucose-based tracers (Shoup et al., 1999).

Antifibrinolytic Therapy

The compound AMCA, derived from aminomethyl cyclohexane carboxylic acid, has been identified as a potent inhibitor of plasminogen activation. It's effective in treating conditions involving increased fibrinolytic activity and/or bleeding symptoms, offering a new avenue for antifibrinolytic therapy (Andersson et al., 2009).

Neurological Disease Diagnosis and Treatment

Derivatives of this compound have been explored in the diagnosis and treatment of neurological diseases. The ability of these compounds to interact with neurotransmitter receptors or act as imaging agents for pathological features offers potential in both therapeutic and diagnostic applications (Kikuchi et al., 2010).

Mechanism of Action

Target of Action

2-Amino-1,3-benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .

Mode of Action

The interaction of this compound with its targets can lead to changes in the function of these proteins, thereby affecting the progression of diseases . For instance, by inhibiting the activity of DNA topoisomerases, the compound can interfere with DNA replication and transcription, leading to cell death . Similarly, by inhibiting the activity of protein kinases, the compound can disrupt signal transduction pathways, affecting cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with its targets. For example, the compound can affect the DNA replication pathway by targeting DNA topoisomerases . It can also affect various signal transduction pathways by targeting protein kinases . The downstream effects of these interactions can include cell death, reduced cell proliferation, and altered gene expression .

Result of Action

The molecular and cellular effects of this compound’s action can include cell death, reduced cell proliferation, and altered gene expression . These effects can contribute to its potential therapeutic effects in treating diseases such as cancer .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .

properties

IUPAC Name

2-amino-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFQPYBEURIMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781320-38-4
Record name 2-amino-1,3-benzoxazole-7-carboxylic acid
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